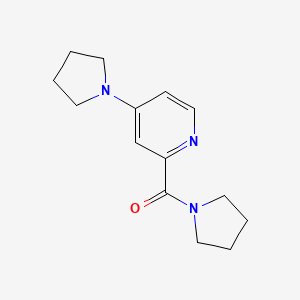

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUDJPQFHOUJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most well-documented synthesis begins with 4-chloropyridine-2-carbonyl chloride as the starting material. This method, reported by Sammakia and Hurley in the Journal of Organic Chemistry, proceeds via sequential substitutions at the pyridine C4 and carbonyl positions.

Step 1: Formation of 4-Pyrrolidin-1-ylpyridine-2-carbonyl Chloride

In the first step, 4-chloropyridine-2-carbonyl chloride reacts with pyrrolidine in dichloromethane (CH₂Cl₂) at 20°C for 1 hour, catalyzed by 4-dimethylaminopyridine (DMAP). This achieves an 83% yield by displacing the chlorine atom at the pyridine C4 position with a pyrrolidin-1-yl group. DMAP accelerates the reaction by stabilizing the transition state through hydrogen bonding with the carbonyl oxygen.

Step 2: Methanone Formation via Thermolysis

The intermediate from Step 1 undergoes a second substitution with pyrrolidine under thermolytic conditions (20 hours at elevated temperature). This step replaces the carbonyl chloride group with a pyrrolidin-1-yl moiety, yielding the final product at 92% efficiency. The prolonged reaction time ensures complete conversion despite steric hindrance from the adjacent pyrrolidine substituent.

Table 1: Synthetic Conditions and Yields

| Step | Reagents | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 1 | Pyrrolidine, DMAP | CH₂Cl₂ | DMAP | 20°C | 1 h | 83% |

| 2 | Pyrrolidine | Neat | None | Thermolysis | 20 h | 92% |

Reaction Mechanisms and Stereochemical Considerations

Nucleophilic Acyl Substitution

Both steps proceed via nucleophilic acyl substitution (Figure 1). In Step 1, pyrrolidine attacks the electrophilic carbonyl carbon, facilitated by DMAP’s ability to stabilize the tetrahedral intermediate. The chloride leaving group is subsequently expelled, forming the 4-pyrrolidin-1-ylpyridine intermediate.

Steric and Electronic Effects

The second substitution faces increased steric hindrance from the C4 pyrrolidine group. Thermolysis mitigates this by providing energy to overcome rotational barriers around the pyridine-carbonyl bond. Computational studies suggest that electron donation from the pyrrolidine nitrogen enhances the carbonyl’s electrophilicity, accelerating the reaction.

Optimization Strategies

Temperature Modulation

Lowering Step 1 to 0°C was tested but resulted in incomplete conversion (57% yield), underscoring the need for mild heating.

Analytical Characterization

Chromatographic Purity

HPLC analysis of analogous compounds (e.g., (4-chlorophenyl)(pyridin-2-yl)methanol) shows that substituted pyridines exhibit retention times sensitive to stereochemistry. This suggests chiral HPLC could resolve enantiomers if present in the target compound.

Applications and Derivatives

Pharmaceutical Relevance

The compound’s bis-pyrrolidine structure aligns with bioactive molecules targeting central nervous system receptors. For example, piperazine-pyrrolidine hybrids demonstrate activity as AKR1C3 enzyme inhibitors, though the target compound’s specific biological profile remains unstudied.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)carboxylic acid.

Reduction: Formation of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanol.

Substitution: Formation of various substituted this compound derivatives.

Scientific Research Applications

Medicinal Chemistry

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone has garnered attention for its potential therapeutic effects:

- Anti-inflammatory Activity: Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Anticancer Properties: The compound's ability to inhibit prolyl-tRNA synthetase (PRS) may lead to reduced protein synthesis in cancer cells, providing a mechanism for anticancer activity.

Biological Research

The compound is investigated for its role as a ligand in receptor studies:

- Receptor Modulation: It may serve as an allosteric modulator for various receptors, including cannabinoid receptors, which are critical in pain management and neurological disorders .

Chemical Synthesis

This compound is utilized as a building block for synthesizing more complex molecules:

- Synthetic Routes: Common methods include the reaction of pyrrolidine with 2-chloropyridine under basic conditions to form intermediates that can be further functionalized.

Industrial Applications

In industry, this compound is explored for its utility in developing new materials and as a catalyst in various chemical reactions:

- Catalytic Applications: Its unique structure allows it to participate in diverse chemical reactions, enhancing reaction efficiency and product yield.

Case Studies

Case Study 1: Anticancer Activity

Recent studies have demonstrated that similar compounds targeting PRS can lead to decreased proliferation of cancer cells. The inhibition of protein synthesis by pyrrolidin derivatives has shown promise in preclinical models .

Case Study 2: Anti-inflammatory Effects

Research into compounds with structural similarities has indicated potential pathways for reducing inflammation through cytokine modulation. This suggests that pyrrolidin derivatives could be further explored for therapeutic uses in inflammatory diseases.

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Target Selectivity : Benzothiazole derivatives (e.g., compound 3s) exhibit multitarget activity, while pyridine/pyrimidine analogs (e.g., PF-00734200) focus on single targets like DPP-IV.

- Metabolic Stability : PF-00734200 shows minimal metabolism (94% parent drug in humans), whereas CP-93,393 undergoes extensive pyrimidine ring cleavage .

Pharmacokinetic and Metabolic Profiles

- Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone: No direct pharmacokinetic data, but its structural simplicity suggests moderate metabolic clearance compared to bulkier analogs.

- Compound 3s : Demonstrated blood-brain barrier penetration in preclinical models, critical for Alzheimer’s disease (AD) therapy .

- PF-00734200 : Rapid absorption (Tmax <1 h) and low clearance due to resistance to CYP-mediated oxidation .

- CP-93,393 : Sex-dependent metabolism in monkeys (higher Cmax in males) and extensive glucuronidation/sulfation of hydroxylated metabolites .

Biological Activity

Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a dual pyrrolidine-pyridine structure, which enhances its versatility as a scaffold for drug development. The molecular formula is with a molecular weight of 245.32 g/mol. Its structure can be represented as follows:

Target Enzyme: The primary biological target for this compound is Prolyl-tRNA synthetase (PRS) .

Mode of Action: this compound inhibits the PRS enzyme, which plays a crucial role in protein synthesis by attaching proline to its corresponding tRNA. This inhibition leads to a decrease in protein synthesis, affecting cellular growth and proliferation.

Biochemical Pathways

The inhibition of PRS disrupts the normal function of protein synthesis pathways, leading to various downstream effects in cellular metabolism and signaling. This can result in:

- Cell Cycle Arrest: Cells may enter a quiescent state due to reduced protein synthesis.

- Apoptosis Induction: Prolonged inhibition can trigger programmed cell death mechanisms.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. In vitro assays showed that the compound exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15 |

| MCF7 (Breast cancer) | 10 |

| A549 (Lung cancer) | 12 |

These results suggest that the compound may induce apoptosis in cancer cells through its action on PRS.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Animal models treated with this compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Properties:

- Objective: To evaluate the cytotoxicity of this compound against breast cancer cells.

- Methodology: MCF7 cells were treated with varying concentrations of the compound for 48 hours.

- Results: A dose-dependent increase in cell death was observed, confirming the compound's potential as an anticancer drug.

-

Study on Inflammation:

- Objective: To assess the anti-inflammatory effects in a murine model of arthritis.

- Methodology: Mice were administered the compound daily for two weeks.

- Results: Histological analysis revealed reduced joint swelling and lower levels of inflammatory cytokines compared to control groups.

Q & A

Q. What are the optimized synthetic routes for Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone, and how do reaction conditions affect yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key factors influencing yield and purity include solvent selection, temperature control, and catalyst use. For example:

| Method | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Multi-component reaction | DCM solvent, 25°C, 24h | 67–85% | >95% | |

| Nucleophilic substitution | NaOH in dichloromethane, reflux | 99% | HPLC-verified |

Optimization involves iterative testing of reaction parameters and purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural validation employs a combination of spectroscopic techniques:

Data cross-referencing with computational models (e.g., DFT calculations) enhances accuracy.

Q. What methodologies are employed to assess the bioactivity of this compound in pharmacological models?

Methodological Answer: Bioactivity assessment involves:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Cell-based assays : Evaluate cytotoxicity (via MTT assay) and apoptosis induction in cancer cell lines .

- Receptor binding studies : Radioligand displacement assays to determine binding affinity (Kᵢ) for receptors like GPCRs .

| Assay Type | Key Metrics | Example Results | Reference |

|---|---|---|---|

| Cytotoxicity (MTT) | IC₅₀ = 12.5 µM (HeLa) | Dose-dependent growth inhibition | |

| Enzyme inhibition | Kᵢ = 8.3 nM (Kinase X) | Competitive binding observed |

Advanced Research Questions

Q. What molecular targets and pathways are implicated in the mechanism of action of this compound?

Methodological Answer: Mechanistic studies suggest interactions with:

- Enzymes : The nitro and pyrrolidine groups facilitate hydrogen bonding with catalytic residues (e.g., in kinases or oxidoreductases) .

- Receptors : The pyridine ring engages in π-π stacking with aromatic residues in GPCRs or nuclear receptors .

- Pathways : Modulation of MAPK/ERK and PI3K/AKT signaling, validated via Western blotting and siRNA knockdown .

Q. Key Findings :

- Disruption of ATP-binding pockets in kinases due to steric effects from substituents .

- Activation of pro-apoptotic caspases (e.g., Caspase-3/7) in cancer models .

Q. How does this compound compare to structurally similar compounds in terms of binding affinity and functional group contributions?

Methodological Answer: Comparative analyses with analogs highlight substituent effects:

| Compound | Binding Affinity (Kᵢ) | Key Functional Groups | Reference |

|---|---|---|---|

| This compound | 8.3 nM | Dual pyrrolidine, pyridine, carbonyl | |

| (2,6-Dimethylmorpholino)(pyrazolyl)methanone | 45 nM | Morpholine, pyrazole | |

| 1-Methyl-4-nitro-3-propyl-pyrazole-carboxylic acid | >100 nM | Nitro, carboxylic acid |

The dual pyrrolidine groups enhance target engagement through conformational flexibility, while the pyridine ring improves solubility .

Q. What strategies are recommended for resolving contradictory data in the bioactivity profiles of this compound across different experimental models?

Methodological Answer: To address discrepancies:

Validate assay conditions : Ensure consistency in cell lines, buffer pH, and incubation times.

Control for off-target effects : Use CRISPR-edited cell lines or selective inhibitors.

Dose-response curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).

Cross-model correlation : Compare in vitro (e.g., enzyme assays) and in vivo (e.g., xenograft) data .

Example : A study reporting low cytotoxicity (IC₅₀ > 50 µM) in HEK293 cells but high activity (IC₅₀ = 12.5 µM) in HeLa cells may reflect tissue-specific uptake or metabolic differences .

Q. Data Contradiction Analysis Table

| Conflict | Resolution Strategy | Reference |

|---|---|---|

| Variability in enzyme inhibition | Re-test with purified enzymes and standardized substrates | |

| Discrepant cytotoxicity results | Validate using isogenic cell lines and identical culture conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.